UCF-101
Overview
Description
UCF-101 is a compound known for its role in inhibiting the activity of the High Temperature Requirement Protein A2 (HtrA2/Omi). This protein is a serine protease involved in maintaining mitochondrial homeostasis and regulating apoptosis. The inhibition of HtrA2/Omi has significant implications in various biological processes, including myogenic differentiation and the treatment of diseases such as sarcopenia .
Preparation Methods
The synthesis of UCF-101 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods focus on optimizing these conditions to ensure large-scale production while maintaining the compound’s efficacy .
Chemical Reactions Analysis
UCF-101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its stability and efficacy.
Scientific Research Applications
UCF-101 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of serine proteases and their inhibitors.
Biology: Plays a role in understanding mitochondrial homeostasis and apoptosis.
Medicine: Potential therapeutic applications in treating diseases such as sarcopenia and neurodegenerative disorders.
Industry: Used in the development of new drugs targeting mitochondrial dysfunction and related diseases.
Mechanism of Action
The mechanism of action of UCF-101 involves binding to the active site of HtrA2/Omi, thereby preventing its protease activity. This inhibition disrupts the proteostasis in the mitochondrial intermembrane space, leading to the activation of the mitochondrial unfolded protein response (UPRmt) pathway. This pathway plays a crucial role in regulating myogenic differentiation and maintaining mitochondrial integrity .
Comparison with Similar Compounds
UCF-101 is unique compared to other similar compounds due to its specific inhibitory activity against HtrA2/Omi. Similar compounds include:
UCF101: Another inhibitor of HtrA2/Omi, but with different specificity and potency.
Properties
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360330 | |
Record name | High Temperature Requirement A2 Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0, 5568-25-2 | |
Record name | UCF 101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | High Temperature Requirement A2 Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313649-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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